molecular formula C5H4FN3O2 B8012860 6-Fluoro-2-nitropyridin-3-amine

6-Fluoro-2-nitropyridin-3-amine

Cat. No.: B8012860
M. Wt: 157.10 g/mol
InChI Key: LLRHWBNNAKIDAT-UHFFFAOYSA-N
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Description

6-Fluoro-2-nitropyridin-3-amine is a chemical compound with the molecular formula C5H4FN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-nitropyridin-3-amine typically involves the nitration of 6-fluoropyridine followed by the introduction of an amine group. One common method includes the reaction of 6-fluoropyridine with nitric acid to form 6-fluoro-2-nitropyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-2-nitropyridin-3-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-aminopyridine
  • 3-Nitropyridine
  • 6-Fluoro-3-pyridinamine

Uniqueness

6-Fluoro-2-nitropyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a nitro group on the pyridine ring makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

6-fluoro-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRHWBNNAKIDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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